molecular formula C21H20ClFN2O3S B2858763 (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251604-67-7

(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2858763
CAS No.: 1251604-67-7
M. Wt: 434.91
InChI Key: KDKHHAYEQDROLT-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]thiazine dioxide core substituted with a 3-fluoro-4-methylphenyl group at position 4, a chlorine atom at position 6, and a piperidin-1-yl methanone moiety at position 2. The piperidine ring may influence pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

[6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-14-5-7-16(12-17(14)23)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-6-15(22)11-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKHHAYEQDROLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a synthetic compound belonging to the class of benzothiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure

The molecular formula of the compound is C21H20ClFN2O3SC_{21}H_{20}ClFN_2O_3S with a molecular weight of 434.9 g/mol. The structure features a chloro group, a fluoro group, and a piperidinyl moiety, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The presence of halogen atoms (chlorine and fluorine) may enhance the compound's metabolic stability and binding affinity to these targets.

Antitumor Activity

Recent studies have indicated that benzothiazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and modulation of cell cycle progression.

CompoundIC50 (nM)Cancer Cell LineMechanism
Compound A50SJSA-1Apoptosis
Compound B30HeLaCell Cycle Arrest

Neurological Activity

Benzothiazine derivatives are also being investigated for their nootropic effects. They act as positive allosteric modulators of the AMPA receptor, which is crucial for synaptic plasticity and memory formation. The compound’s ability to enhance neurotransmitter levels in the brain suggests potential applications in treating cognitive disorders.

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Case Study 1 : A study on a related benzothiazine derivative demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation.
  • Case Study 2 : In vitro experiments showed that another derivative exhibited potent inhibition of tumor growth in breast cancer cell lines by inducing apoptosis through caspase activation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, studies on similar compounds suggest that modifications in their structure can lead to improved bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Implications
Target: (6-Chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone C₂₁H₂₀ClFN₂O₃S* ~434.91 3-Fluoro-4-methylphenyl, piperidine methanone, Cl at position 6 Enhanced lipophilicity from methyl group; potential steric hindrance at phenyl ring.
Analog 1: 6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₀H₁₈ClFN₂O₃S 420.88 3-Fluorophenyl (lacks methyl group) Reduced lipophilicity compared to target; may exhibit lower cellular uptake.
Analog 2: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone C₁₇H₁₅ClF₃N₅O 421.78 Trifluoromethyl group, pyrimidine core, piperazine Increased metabolic stability due to CF₃; piperazine may enhance solubility but reduce blood-brain barrier penetration.
Analog 3: (3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone C₂₄H₂₁ClFN₅O₂S 513.97 Pyrazolo-thiazole core, methoxyphenyl, piperazine Methoxy group may improve solubility; pyrazolo-thiazole could enhance target affinity in kinase inhibitors.
Analog 4: (6-(4-Fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methanone C₂₇H₂₅F₄N₃O 507.51 Tetrahydroimidazo-pyridine core, trifluoromethylphenyl CF₃ group increases electronegativity; imidazo-pyridine may improve CNS penetration.

*Estimated based on the addition of a methyl group to the molecular formula in .

Key Observations

Core Heterocycle Variations: The benzo[b][1,4]thiazine dioxide core in the target compound (vs. pyrimidine in or pyrazolo-thiazole in ) influences electronic properties and binding interactions. Pyrimidine and imidazo-pyridine cores () may offer greater metabolic stability due to reduced susceptibility to oxidative metabolism.

Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound introduces both lipophilicity (methyl) and electronic effects (fluoro), which could enhance membrane permeability and target affinity compared to the 3-fluorophenyl analog .

Amine Component Differences :

  • Piperidine (target) vs. piperazine (): Piperazine’s additional nitrogen atom increases basicity and solubility but may reduce CNS penetration due to higher polarity. Piperidine’s lower polarity could favor blood-brain barrier crossing .

Biological Activity Insights: While specific data for the target compound are lacking, analogs with trifluoromethyl or methoxy groups () show relevance in kinase inhibition and antimicrobial activity.

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